Cas no 1018437-11-0 (2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile)

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure combines a hydroxypiperidine moiety with a phenylacetonitrile group, offering reactivity for further functionalization. The hydroxyl group enhances solubility and provides a handle for derivatization, while the nitrile functionality allows for transformations into amines, acids, or heterocycles. This compound is useful in the development of bioactive molecules, including potential CNS-targeting agents, due to the piperidine scaffold's prevalence in medicinal chemistry. High purity and consistent quality ensure reliable performance in synthetic routes. Proper handling under controlled conditions is recommended due to its reactivity.
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile structure
1018437-11-0 structure
Product Name:2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile
CAS No:1018437-11-0
MF:C13H16N2O
MW:216.278943061829
CID:1040320
PubChem ID:53418755
Update Time:2025-05-20

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile
    • DTXSID70697441
    • (4-Hydroxypiperidin-1-yl)(phenyl)acetonitrile
    • 1018437-11-0
    • DB-291851
    • Inchi: 1S/C13H16N2O/c14-10-13(11-4-2-1-3-5-11)15-8-6-12(16)7-9-15/h1-5,12-13,16H,6-9H2
    • InChI Key: RTYIRLUOETUSLP-UHFFFAOYSA-N
    • SMILES: OC1CCN(C(C#N)C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 216.126263138g/mol
  • Monoisotopic Mass: 216.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 47.3Ų

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile Pricemore >>

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Additional information on 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile: An Emerging Compound in Medicinal Chemistry

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile, with the CAS number 1018437-11-0, is a promising compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique structural features, has shown potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. In this article, we will delve into the chemical properties, biological activities, and recent research advancements of 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile.

The molecular structure of 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile is composed of a phenyl group and a hydroxypiperidine moiety attached to a nitrile functional group. The presence of these functional groups imparts distinct chemical and biological properties to the compound. The nitrile group, for instance, is known for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis. The hydroxypiperidine moiety, on the other hand, confers hydrophilic characteristics and can form hydrogen bonds, which are crucial for interactions with biological targets.

In recent years, 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile has been extensively studied for its potential as a therapeutic agent. One of the key areas of interest is its role in the treatment of neurological disorders. Research has shown that this compound can modulate the activity of certain neurotransmitters and receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. For example, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile exhibits potent neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

Beyond neurological applications, 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile has also shown promise in cancer research. Several studies have reported its antiproliferative and pro-apoptotic effects on various cancer cell lines. A notable study published in Cancer Research found that this compound can inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism of action involves the modulation of key proteins such as AKT and ERK, which are frequently dysregulated in cancer.

The pharmacokinetic properties of 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile have also been investigated to assess its suitability as a drug candidate. Preclinical studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and can cross the blood-brain barrier, which is essential for its therapeutic efficacy in neurological disorders. Additionally, the compound shows low toxicity and minimal side effects, making it a promising candidate for further clinical development.

To further understand the potential therapeutic applications of 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in human subjects. Preliminary results from phase I trials have been encouraging, with no significant adverse events reported. The ongoing phase II trials are expected to provide more detailed insights into the therapeutic benefits and optimal dosing regimens.

In conclusion, 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile, with its unique chemical structure and promising biological activities, represents an exciting advancement in medicinal chemistry. Its potential applications in treating neurological disorders and cancer make it a valuable candidate for further research and development. As more studies are conducted and clinical trials progress, it is anticipated that this compound will play a significant role in improving patient outcomes and advancing medical treatments.

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